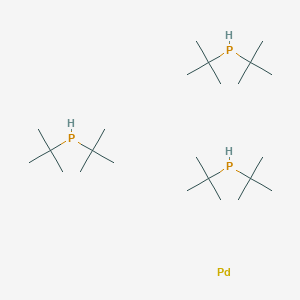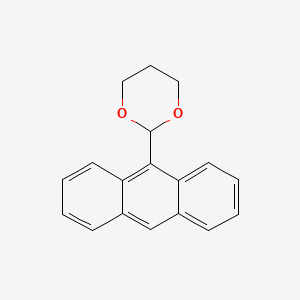
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine is an organic compound that belongs to the class of imines This compound features a furan ring substituted with a methyl group at the 5-position and an imine group attached to a butyl chain The (E)-configuration indicates the trans arrangement of substituents around the double bond in the imine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine can be achieved through the condensation reaction between 5-methylfurfural and butylamine. The reaction typically involves the following steps:
Formation of the imine: 5-methylfurfural is reacted with butylamine in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to remove water formed during the reaction.
Reaction conditions: The reaction is carried out under reflux conditions in an inert solvent such as toluene or dichloromethane. The reaction mixture is stirred for several hours until the formation of the imine is complete.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (Lewis acids).
Major Products Formed
Oxidation: Oxime, nitrile.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s imine group and furan ring make it a potential candidate for the development of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions between imines and biological molecules, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine involves its interaction with molecular targets through its imine group and furan ring. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of specific biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-Butyl-1-(2-furyl)methanimine: Similar structure but without the methyl group on the furan ring.
(E)-N-Butyl-1-(5-ethylfuran-2-yl)methanimine: Similar structure with an ethyl group instead of a methyl group on the furan ring.
(E)-N-Butyl-1-(5-methylthiophen-2-yl)methanimine: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
(E)-N-Butyl-1-(5-methylfuran-2-yl)methanimine is unique due to the presence of the methyl group on the furan ring, which can influence its electronic properties and reactivity. This structural feature can affect the compound’s binding affinity to biological targets and its overall pharmacological profile, making it distinct from other similar compounds.
Propiedades
Número CAS |
184827-51-8 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N-butyl-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C10H15NO/c1-3-4-7-11-8-10-6-5-9(2)12-10/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
REGQIJVXLRJEQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC1=CC=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
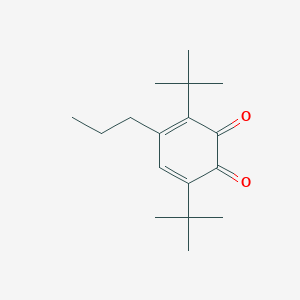
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
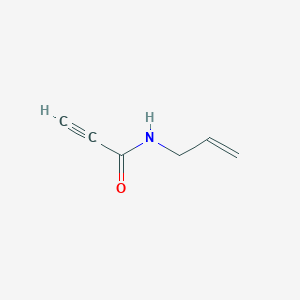
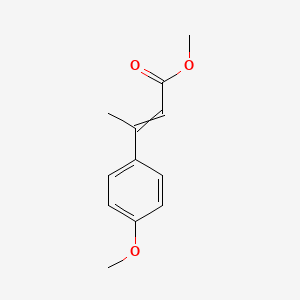
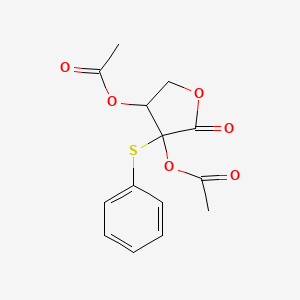
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
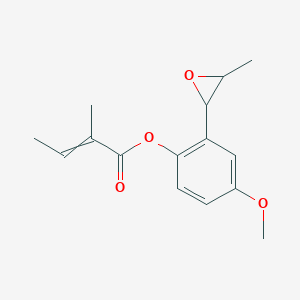
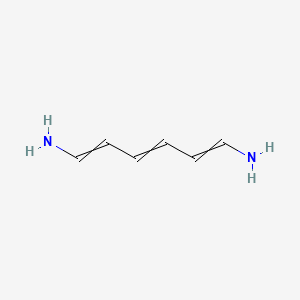

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)
